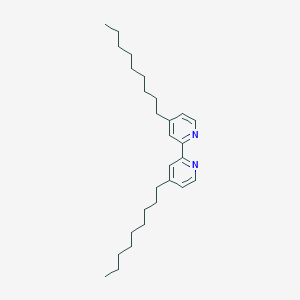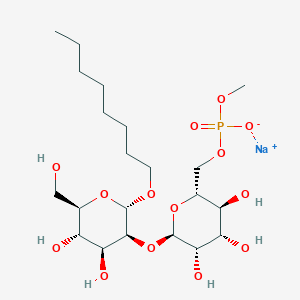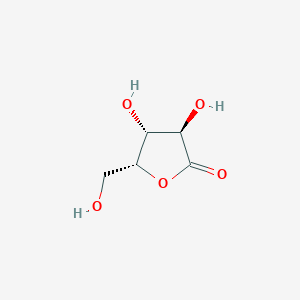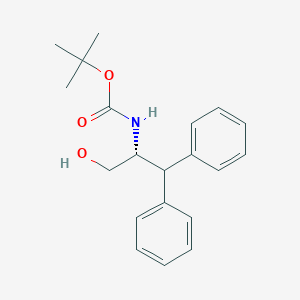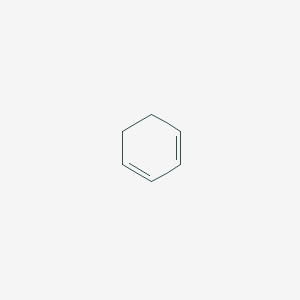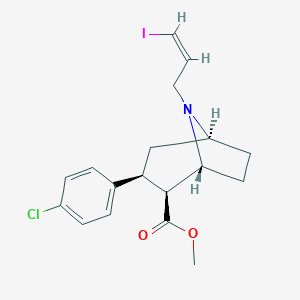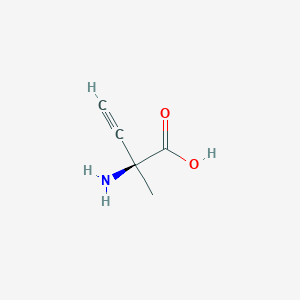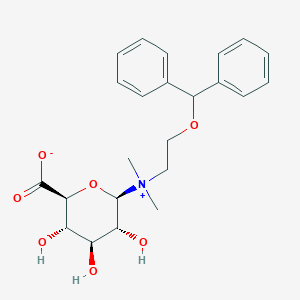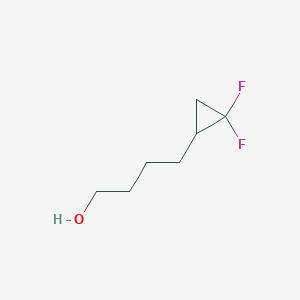
4-(2,2-Difluorocyclopropyl)-1-Butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluorocyclopropyl)-1-Butanol is an organic compound with the molecular formula C7H12F2O. It is a member of the aliphatic cyclic hydrocarbons and is characterized by the presence of a difluorocyclopropyl group attached to a butanol chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:
Formation of Difluorocyclopropane: The initial step involves the formation of difluorocyclopropane.
Attachment to Butanol Chain: The difluorocyclopropane is then reacted with a butanol derivative under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluorocyclopropyl)-1-Butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)butan-2-OL
- 4-(2,2-Difluorocyclopropyl)butan-3-OL
- 4-(2,2-Difluorocyclopropyl)pentan-1-OL
Uniqueness
4-(2,2-Difluorocyclopropyl)-1-Butanol is unique due to the specific positioning of the difluorocyclopropyl group and the butanol chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
143952-26-5 |
|---|---|
Molekularformel |
C7H12F2O |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-(2,2-difluorocyclopropyl)butan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |
InChI-Schlüssel |
OSZXTRRWOCZFLD-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)F)CCCCO |
Kanonische SMILES |
C1C(C1(F)F)CCCCO |
Synonyme |
Cyclopropanebutanol, 2,2-difluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)

